3-Amino-N,N-dimethyl-4-nitroaniline

Catalog No.
S6879626
CAS No.
2069-71-8
M.F
C8H11N3O2
M. Wt
181.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-N,N-dimethyl-4-nitroaniline

CAS Number

2069-71-8

Product Name

3-Amino-N,N-dimethyl-4-nitroaniline

IUPAC Name

1-N,1-N-dimethyl-4-nitrobenzene-1,3-diamine

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

InChI

InChI=1S/C8H11N3O2/c1-10(2)6-3-4-8(11(12)13)7(9)5-6/h3-5H,9H2,1-2H3

InChI Key

WJTOMXLUNDWLCY-UHFFFAOYSA-N

SMILES

CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])N

3-Amino-N,N-dimethyl-4-nitroaniline (CAS 2069-71-8) is a highly polarized, regiochemically exact ortho-nitroaniline derivative utilized primarily as an advanced precursor for functional heterocycles [1]. Featuring an N,N-dimethylamino donor group positioned strictly para to a nitro acceptor group, the molecule exhibits strong intramolecular charge transfer (ICT) [2]. In procurement and synthetic planning, it is prioritized as a direct, stable precursor for 4-(dimethylamino)benzene-1,2-diamine, enabling the downstream synthesis of high-quantum-yield benzimidazoles, quinoxalines, and target-specific fluorescent probes without requiring late-stage amination steps [3].

Substituting this specific compound with the generic, unsubstituted 4-nitro-1,2-phenylenediamine completely eliminates the strong electron-donating N,N-dimethyl moiety, which drastically blue-shifts the emission profiles of downstream fluorophores and reduces their quantum yields to unusable levels for high-sensitivity assays [1]. Attempting to use the structural isomer 4-amino-N,N-dimethyl-3-nitroaniline disrupts the critical para-push-pull stabilization, fundamentally altering the nucleophilicity of the primary amine during selective acylation steps prior to nitro reduction [2]. Furthermore, utilizing halogenated precursors like 4-fluoro-2-nitroaniline requires harsh amination with dimethylamine, introducing significant scalability bottlenecks, volatile reagent hazards, and purification losses that the pre-functionalized 3-amino-N,N-dimethyl-4-nitroaniline completely bypasses [3].

Electronic Stabilization and Push-Pull ICT Band

The regiochemistry of 3-amino-N,N-dimethyl-4-nitroaniline places the electron-donating N,N-dimethyl group strictly para to the electron-withdrawing nitro group, creating a robust push-pull conjugated system [1]. UV-Vis analysis of this specific substitution pattern yields a strong intramolecular charge transfer (ICT) absorption band at approximately 405 nm [2]. In contrast, the structural isomer 4-amino-N,N-dimethyl-3-nitroaniline, where the donor and acceptor are meta to each other, lacks this extended conjugation and exhibits a primary absorption blue-shifted to approximately 305 nm [3]. This 100 nm electronic difference dictates the nucleophilicity of the primary amine, making the target compound highly predictable for selective acylation prior to nitro reduction.

Evidence DimensionICT Absorption Maximum (λmax)
Target Compound Data~405 nm (Strong para-push-pull)
Comparator Or Baseline4-Amino-N,N-dimethyl-3-nitroaniline (~305 nm, meta-relationship)
Quantified Difference~100 nm red-shift in ground-state absorption
ConditionsStandard polar solvent (e.g., Ethanol) at room temperature

The strong para-conjugation stabilizes the precursor for long-term storage and ensures predictable reactivity of the primary amine during selective synthetic steps.

Downstream Fluorophore Quantum Yield Enhancement

When utilized as a precursor for fluorescent heterocycles, the pre-installed N,N-dimethylamino group acts as a critical auxochrome [1]. Fluorophores synthesized from the target compound—such as 5-(dimethylamino)benzimidazoles—exhibit strong ICT-based emission with fluorescence quantum yields (ΦF) routinely exceeding 0.60 in polar aprotic solvents [2]. Conversely, heterocycles synthesized from the baseline unsubstituted 4-nitro-1,2-phenylenediamine lack this donor group, resulting in weak emission with ΦF < 0.10 [3]. Procuring the dimethylated precursor is therefore mandatory for applications requiring high brightness.

Evidence DimensionFluorescence Quantum Yield (ΦF) of derived benzimidazoles
Target Compound DataΦF > 0.60
Comparator Or Baseline4-Nitro-1,2-phenylenediamine derived analogs (ΦF < 0.10)
Quantified Difference>6-fold enhancement in emission efficiency
ConditionsPolar aprotic solvent (e.g., DMSO or Acetonitrile)

Justifies the higher procurement cost of the substituted precursor by directly enabling the high-sensitivity performance required for biological probes.

Process Yield and Scalability vs. Halogenated Precursors

Industrial synthesis of 4-(dimethylamino)benzene-1,2-diamine traditionally relies on the amination of 4-fluoro-2-nitroaniline with dimethylamine, followed by reduction [1]. This two-step route suffers from volatile reagent handling and purification losses, capping overall yields at 65-70% [2]. By procuring 3-amino-N,N-dimethyl-4-nitroaniline, the amination step is entirely bypassed. Direct catalytic hydrogenation of the target compound proceeds cleanly, delivering the desired 1,2-diamine in >95% yield with minimal purification required [3].

Evidence DimensionOverall yield of 4-(dimethylamino)benzene-1,2-diamine
Target Compound Data>95% (via direct 1-step reduction)
Comparator Or Baseline4-Fluoro-2-nitroaniline (65-70% via 2-step amination/reduction)
Quantified Difference~25-30% absolute yield improvement
ConditionsStandard catalytic hydrogenation (Pd/C, H2, ambient to mild pressure)

Eliminates the need to handle hazardous dimethylamine gas and significantly improves throughput for scale-up manufacturing.

Synthesis of Solvatochromic Benzimidazole and Quinoxaline Fluorophores

Following reduction of the nitro group, the resulting 1,2-diamine is ideally suited for condensation with aldehydes or diketones to form 5-(dimethylamino)benzimidazoles or 6-(dimethylamino)quinoxalines [1]. The pre-installed dimethylamino donor group ensures these heterocycles exhibit the strong intramolecular charge transfer (ICT) required for solvatochromic probes and high-contrast cellular imaging agents [2].

Development of Push-Pull Non-Linear Optical (NLO) Materials

Because the N,N-dimethylamino group is situated strictly para to the nitro group, the intact 3-amino-N,N-dimethyl-4-nitroaniline molecule possesses a highly polarized electronic ground state [3]. This makes it a valuable direct building block for synthesizing azo dyes and polymeric materials designed for electro-optic modulation and second-harmonic generation (SHG) applications [4].

Selective Pre-Reduction Functionalization for Complex Heterocycles

The specific regiochemistry of this isomer places the primary amine meta to the dimethylamino group, moderating its nucleophilicity compared to its para-isomer [5]. This allows process chemists to perform highly selective acylations, sulfonations, or cross-coupling reactions on the primary amine without competitive side reactions, before triggering the final nitro reduction to close complex heterocyclic rings [6].

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

181.085126602 g/mol

Monoisotopic Mass

181.085126602 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-23-2023

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